![molecular formula C13H13FN4O3S B2445978 4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903345-69-7](/img/structure/B2445978.png)
4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide”, there are related compounds that have been synthesized. For instance, a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study . Another study synthesized new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .Scientific Research Applications
Fluorescence Applications
Fluorogenic reagents for thiols, like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), have been synthesized to react quantitatively with thiols, producing intensely fluorescent thiol derivatives. This characteristic is leveraged in the detection and quantification of thiols in biological samples, showcasing a critical application in biochemistry and molecular biology for probing thiol-containing molecules within various tissues (Toyo’oka et al., 1989).
Antimicrobial Activity
Research into 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives indicates these compounds exhibit potent antioxidant and antibacterial activities. This underlines their potential as leads for developing new antimicrobial agents, especially given the growing need for novel therapeutics against resistant bacterial strains (Karanth et al., 2019).
Chemical Synthesis
Efficient synthetic routes employing microwave-assisted techniques for creating fluorobenzamides containing thiazole and thiazolidine motifs have been explored. These compounds demonstrate promising antimicrobial activity, highlighting the critical role of fluorine in enhancing the biological activity of synthesized molecules (Desai et al., 2013).
properties
IUPAC Name |
4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-15-10(19)7-22-13-18-17-11(21-13)6-16-12(20)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVVFJZEXTFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
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